4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aliphatic and aromatic components. The primary International Union of Pure and Applied Chemistry name is designated as 4-[(3-chlorophenoxy)methyl]piperidine;hydrochloride, reflecting the hierarchical naming protocol that prioritizes the piperidine ring as the parent structure. The systematic name construction begins with the piperidine core, a six-membered saturated heterocycle containing one nitrogen atom at position 1. The substituent at position 4 of the piperidine ring consists of a methylene bridge connecting to a 3-chlorophenoxy group, where the chlorine atom occupies the meta position relative to the phenolic oxygen.
The compound's complete chemical name incorporates several key structural elements according to established nomenclature principles. The phenoxy portion derives from phenol, with the oxygen atom serving as the ether linkage point, while the chlorine substitution at the 3-position follows standard aromatic substitution numbering. The methylene bridge connecting the piperidine and phenoxy moieties is denoted by the "methyl" designation within brackets, indicating its role as a linking unit rather than a terminal substituent. The hydrochloride designation indicates the presence of the compound as a salt formed with hydrochloric acid, enhancing its stability and solubility characteristics for practical applications.
Alternative naming conventions include the Chemical Abstracts Service systematic name "Piperidine, 4-[(3-chlorophenoxy)methyl]-, hydrochloride (1:1)", which explicitly indicates the one-to-one stoichiometric relationship between the organic base and the hydrochloric acid component. The compound has been assigned multiple Chemical Abstracts Service registry numbers, including 1185297-69-1 and 63608-32-2, both corresponding to the same molecular entity but potentially reflecting different registration contexts or suppliers. The International Chemical Identifier key ASXBAVLNZAPPII-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, ensuring unambiguous identification in chemical databases and literature searches.
Molecular Architecture: Piperidine Core and Substituent Analysis
The molecular architecture of this compound is characterized by a complex three-dimensional arrangement centered around the piperidine ring system. The piperidine core adopts a chair conformation typical of six-membered saturated rings, with the nitrogen atom occupying an equatorial position that minimizes steric interactions. The molecular formula C₁₂H₁₆ClNO·ClH indicates the presence of twelve carbon atoms, sixteen hydrogen atoms in the organic component, one chlorine atom in the aromatic ring, one nitrogen atom in the heterocycle, and one oxygen atom in the ether linkage, with an additional hydrogen chloride molecule forming the salt.
The substituent analysis reveals a sophisticated arrangement of functional groups that significantly influence the compound's overall properties. The 3-chlorophenoxy group attached to the methylene bridge at position 4 of the piperidine ring creates a substantial molecular extension that affects both the compound's conformational flexibility and its potential interactions with biological targets. The phenoxy ether linkage provides rotational freedom around the carbon-oxygen bond, allowing for multiple conformational states that can be accessed under ambient conditions. The chlorine atom at the meta position of the phenyl ring introduces both electronic and steric effects, with the electron-withdrawing nature of chlorine influencing the electron density distribution throughout the aromatic system.
Computational chemistry data derived from theoretical calculations provide quantitative insights into the molecular architecture. The topological polar surface area measures 21.26 square angstroms, indicating moderate polarity that influences the compound's solubility and membrane permeability characteristics. The calculated logarithm of the partition coefficient (LogP) value of 3.1402 suggests favorable lipophilicity for potential biological applications, while the presence of two hydrogen bond acceptors and one hydrogen bond donor contributes to the compound's interaction profile with other molecules. The molecular weight of 262.18 grams per mole for the hydrochloride salt form places the compound within an optimal range for many pharmaceutical applications.
The three-dimensional structure features three rotatable bonds, primarily involving the methylene bridge and the ether linkage, which provide conformational flexibility essential for molecular recognition processes. The piperidine nitrogen atom can exist in different protonation states depending on the environmental pH, with the hydrochloride salt form ensuring protonation under physiological conditions. This protonation significantly affects the compound's solubility, stability, and potential binding interactions with target molecules.
Comparative Structural Analysis with Related Chlorophenoxy-piperidine Derivatives
The comparative structural analysis of this compound with related chlorophenoxy-piperidine derivatives reveals important structure-activity relationships and conformational preferences within this chemical family. A systematic comparison with 2-[(3-Chlorophenoxy)methyl]piperidine demonstrates the significant impact of substituent position on molecular properties. The 2-substituted isomer, with molecular formula C₁₂H₁₆ClNO and molecular weight 225.71 grams per mole in its free base form, exhibits different conformational constraints due to the proximity of the substituent to the piperidine nitrogen atom.
The structural comparison extends to halogen-substituted analogs, including 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride, which shares the same substitution pattern but features fluorine instead of chlorine at the meta position. This fluorinated analog has a molecular weight of 245.72 grams per mole, reflecting the smaller atomic radius and lower atomic mass of fluorine compared to chlorine. The electronic properties differ significantly between the fluorine and chlorine substituted compounds, with fluorine being more electronegative and creating stronger electron-withdrawing effects that influence the aromatic system's reactivity and electron distribution.
Analysis of 4-(3-Chlorophenoxy)piperidine, which lacks the methylene bridge present in the target compound, provides insights into the role of the linking group in determining molecular flexibility and overall architecture. This simpler analog has molecular formula C₁₁H₁₄ClNO and molecular weight 211.69 grams per mole, demonstrating how the methylene bridge contributes to increased molecular weight and enhanced conformational freedom. The absence of the methylene linker results in direct attachment of the chlorophenoxy group to the piperidine ring, creating different steric constraints and reduced rotational freedom.
Comparative data analysis reveals distinct patterns in molecular properties across the series of related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Linking Group |
|---|---|---|---|---|
| 4-[(3-Chlorophenoxy)methyl]piperidine HCl | C₁₂H₁₇Cl₂NO | 262.18 | 4-position | Methylene |
| 2-[(3-Chlorophenoxy)methyl]piperidine | C₁₂H₁₆ClNO | 225.71 | 2-position | Methylene |
| 4-[(3-Fluorophenoxy)methyl]piperidine HCl | C₁₂H₁₇ClFNO | 245.72 | 4-position | Methylene |
| 4-(3-Chlorophenoxy)piperidine | C₁₁H₁₄ClNO | 211.69 | 4-position | Direct bond |
The comparative analysis of related derivatives also includes compounds with different halogen substitution patterns, such as 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride, which features dual halogen substitution on the aromatic ring. This compound, with molecular formula C₁₂H₁₆BrClNO and molecular weight 303.63 grams per mole, demonstrates how multiple halogen substituents can significantly increase molecular weight and alter electronic properties. The presence of both bromine and chlorine atoms creates a more complex electronic environment that influences both the compound's chemical reactivity and its potential biological activity profiles.
Crystallographic Characterization and Conformational Studies
Crystallographic characterization of this compound involves sophisticated analytical techniques that provide detailed insights into the compound's solid-state structure and conformational preferences. X-ray crystallography serves as the primary method for determining the three-dimensional arrangement of atoms within the crystal lattice, revealing precise bond lengths, bond angles, and intermolecular interactions that stabilize the crystal structure. The technique requires high-quality crystals with dimensions typically larger than 0.1 millimeters in all directions, free from significant internal imperfections such as cracks or twinning defects.
The crystallographic analysis process involves multiple sequential steps that collectively provide comprehensive structural information. Initial data collection requires exposing the crystal to intense monochromatic X-ray radiation, typically from a synchrotron source or rotating anode generator, while systematically rotating the crystal to capture diffraction patterns from multiple orientations. The resulting diffraction data, consisting of thousands of individual reflections with measured intensities and angular positions, undergoes computational processing to extract structural information through direct methods and iterative refinement procedures.
Conformational studies of piperidine derivatives reveal significant insights into the preferred molecular arrangements adopted by this compound in different environments. Research on related 1-phenylpiperidin-4-one compounds demonstrates that piperidine rings can adopt multiple conformational states, including axial and equatorial arrangements of substituents, with equilibrium distributions that depend on temperature and environmental conditions. The presence of the 3-chlorophenoxy substituent at the 4-position of the piperidine ring influences the conformational landscape through both steric and electronic effects.
Detailed conformational analysis studies reveal that piperidine derivatives can exist in various chair conformations, with substituents preferentially adopting equatorial positions to minimize steric interactions. However, the presence of electron-withdrawing groups or bulky substituents can shift this equilibrium, leading to increased populations of axial conformers under certain conditions. Gas-phase electron diffraction studies combined with mass spectrometry provide complementary information about conformational preferences in the absence of crystal packing forces, revealing intrinsic molecular preferences that may differ from solid-state structures.
The conformational flexibility of this compound is particularly influenced by rotational barriers around key bonds, including the piperidine ring nitrogen inversion, rotation around the carbon-oxygen ether bond, and rotation of the methylene bridge connecting the piperidine and phenoxy moieties. Theoretical calculations using density functional theory methods predict potential energy surfaces for these rotational processes, with typical barriers ranging from 2 to 6 kilocalories per mole for different conformational interconversions. These relatively low barriers indicate that multiple conformational states are accessible at ambient temperatures, contributing to the compound's conformational flexibility and potential adaptability in different chemical environments.
Properties
IUPAC Name |
4-[(3-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBAVLNZAPPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-69-1 | |
| Record name | Piperidine, 4-[(3-chlorophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
- Starting Materials : The synthesis typically begins with 3-chlorophenol or its derivatives and a piperidine derivative bearing a suitable leaving group on the methylene position (e.g., chloromethylpiperidine).
- Key Reaction : The primary reaction is an alkylation where the phenolic oxygen of 3-chlorophenol acts as a nucleophile, displacing a leaving group on the piperidine derivative to form the ether linkage.
- Salt Formation : The free base product is converted to the hydrochloride salt by treatment with aqueous hydrochloric acid, facilitating isolation and purification.
Representative Preparation Procedure
A typical preparation involves the following steps:
-
- A suspension of sodium hydride (NaH) in an aprotic solvent such as dimethyl sulfoxide (DMSO) is prepared under an inert atmosphere.
- 3-Chlorophenol is added to this suspension to generate the phenolate ion.
- A chloromethyl-substituted piperidine intermediate is then added dropwise.
- The reaction mixture is heated (e.g., 80–85°C) and stirred until completion, monitored by disappearance of starting materials.
-
- The reaction mixture is treated with saturated aqueous sodium chloride solution and extracted with an organic solvent such as ethyl acetate or chloroform.
- The organic layer is dried and concentrated to afford the crude free base.
-
- The crude free base is dissolved in an alcohol solvent (e.g., methanol or ethanol).
- Aqueous hydrochloric acid is added, and the mixture is refluxed for approximately 1 hour.
- Upon cooling, the hydrochloride salt precipitates and is isolated by filtration.
-
- The solid hydrochloride salt is washed with cold solvent and dried under vacuum to yield the pure product.
This method yields this compound in moderate to good yields (typically 54–72%) with melting points in the range of 80–104°C, consistent with reported analogues.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Base | Sodium hydride (NaH, 60% dispersion) | Generates phenolate ion for nucleophilic attack |
| Solvent | Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF) | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 80–85°C | Maintains reaction rate without side reactions |
| Reaction Time | 3–5 hours | Ensures completion of substitution |
| Acid for Salt Formation | Aqueous hydrochloric acid (HCl) | Reflux for 1 hour to form stable hydrochloride salt |
| Yield | 54–72% | Dependent on purity of reagents and reaction control |
Optimization strategies include:
- Using freshly prepared sodium hydride suspensions to maximize base strength.
- Strict exclusion of moisture to prevent quenching of NaH.
- Employing polar aprotic solvents to increase reaction rate and yield.
- Controlled temperature to avoid side reactions such as demethylation or decomposition.
- Careful acid addition for salt formation to avoid over-acidification or degradation.
Analogous Preparations and Structural Variants
The preparation of this compound follows similar methodologies to other substituted piperidines with halogenated phenoxy groups. Examples include:
| Compound | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|
| 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride | 60–70 | 90 | Analogous halogen substitution |
| 4-[(4-Chlorophenoxy)methyl]piperidine hydrochloride | 72 | 80 | Closely related chlorophenoxy derivative |
| 4-[(3-Trifluorophenoxy)methyl]piperidine hydrochloride | 72 | 58 | Fluorinated phenoxy group |
These analogues are prepared using similar alkylation and salt formation steps, confirming the robustness of the synthetic approach for various substituted phenoxy-piperidines.
Research Findings and Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the presence of the piperidine ring and the aromatic chlorophenoxy group. Signals typically appear in the ranges δ 1.4–2.8 ppm for piperidine methylene protons and δ 6.8–7.5 ppm for aromatic protons.
- Melting Point : The hydrochloride salt exhibits a sharp melting point indicative of purity and crystallinity, typically between 80 and 104°C.
- Yield and Purity : Yields range from 54% to 72%, with purity confirmed by chromatographic and spectroscopic methods.
- Physical Properties : The hydrochloride salt is generally a slightly hygroscopic, amorphous or crystalline solid, facilitating storage and handling.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Phenolate generation | 3-Chlorophenol + NaH in DMSO | Formation of phenolate ion |
| Alkylation | Addition of chloromethylpiperidine, 80°C | Formation of ether linkage |
| Extraction and isolation | Saturated NaCl solution, organic solvent | Isolation of free base |
| Salt formation | Reflux with aqueous HCl in methanol | Formation of hydrochloride salt |
| Purification | Filtration, washing, drying | Pure this compound |
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include chlorinated derivatives, hydroxylated compounds, and various substituted piperidines.
Scientific Research Applications
4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to the development of new drugs and the study of biological processes.
Mechanism of Action
4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 4-chlorophenoxyacetic acid, 3-chlorophenoxybenzaldehyde, and other piperidine derivatives. These compounds share structural similarities but differ in their reactivity and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparison Points
Electron-Withdrawing vs. Electron-Donating Groups: The 3-CF₃ substituent () introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to the 3-Cl group . Conversely, the 3-OCH₃ group () is electron-donating, which may improve solubility but reduce membrane permeability.
Synthetic Accessibility Many analogs are synthesized via Knoevenagel condensation (e.g., using substituted benzaldehydes and piperidine catalysts), as described in . The availability of substituted benzaldehydes (e.g., 3-chloro-, 3-bromo-) determines the feasibility of synthesizing specific derivatives .
Safety and Environmental Impact Limited toxicological data are available for most compounds. For example, 4-(Diphenylmethoxy)piperidine HCl lacks acute toxicity values and environmental impact assessments, a common issue among synthetic piperidine derivatives . The trifluoromethyl group () may pose unique environmental persistence concerns due to its stability .
Potential Applications Pharmaceuticals: The trifluoromethyl derivative () is more likely to exhibit enhanced blood-brain barrier penetration due to increased lipophilicity . Agrochemicals: Dichloro-substituted derivatives () may show improved pesticidal activity due to higher electronegativity .
Biological Activity
4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇Cl₂NO
- Molecular Weight : Approximately 262.18 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a chlorophenoxy group, which contributes to its reactivity and biological profile.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in the biosynthesis of menaquinone in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis by targeting the electron transport chain within bacterial cells.
- Neurotransmitter Modulation : The compound has shown antidepressant effects, potentially modulating neurotransmitter systems, although the exact pathways remain under investigation.
- Analgesic Properties : It has been studied for its analgesic efficacy, where derivatives of this compound demonstrated pain-relieving effects in various models.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits Mycobacterium tuberculosis and other bacteria, potentially useful in tuberculosis treatment. |
| Antidepressant | Exhibits effects on neurotransmitter systems, suggesting potential for mood disorder treatments. |
| Analgesic | Demonstrated pain-relieving properties in preclinical studies. |
| Interaction with Biological Targets | Binds to various receptors and enzymes, influencing their activity and function. |
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, where it inhibited the growth of bacteria at specific concentrations (MIC values) . The findings suggest that it could be a lead compound for developing new antitubercular agents.
- Analgesic Efficacy : Research on synthesized derivatives indicated that certain compounds derived from this compound displayed potent analgesic effects, outperforming traditional analgesics in some models. The presence of naloxone indicated opioid-like mechanisms in some derivatives.
- Neuropharmacological Studies : Investigations into its effects on dopamine receptors revealed that structural modifications could enhance selectivity for D3 receptors, which are implicated in neuropsychiatric disorders . This suggests potential therapeutic uses in treating conditions like Parkinson's disease.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(4-Chlorophenoxy)methyl]piperidine hydrochloride | C₁₂H₁₇Cl₂NO | Different chlorophenyl substitution position; varied activity profile |
| 3-(3-Chlorophenoxy)piperidine | C₁₁H₁₄ClNO | Potentially different biological activity due to substitution pattern |
| N-Methyl-4-(3-chlorophenoxy)butanamide | C₁₃H₁₉ClNO | Contains an amide linkage; different functional group leading to varied activity |
This comparison highlights the unique aspects of this compound, particularly its specific substitution pattern and potential interactions that may not be present in other compounds.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅Cl₂NO | |
| Molecular Weight | 260.16 g/mol | |
| Solubility | Soluble in polar solvents (DMF, DMSO) |
Advanced: How can researchers optimize synthetic routes to improve yield and scalability?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Switch from DMF to acetone or THF to reduce side reactions (e.g., N-alkylation) and simplify purification .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Temperature Control: Maintain 60–80°C to balance reaction kinetics and thermal stability of intermediates .
- Scale-Up: Implement continuous flow reactors for improved heat/mass transfer and reproducibility .
Critical Consideration: Monitor chloride content via ion chromatography to assess salt formation efficiency .
Basic: What are the critical physicochemical properties influencing experimental design?
Methodological Answer:
Key properties include:
- Hydrophobicity (LogP): ~2.1 (predicted), impacting membrane permeability in biological assays .
- pKa: Piperidine nitrogen pKa ~8.5, influencing protonation state under physiological conditions .
- Thermal Stability: Decomposes above 200°C; avoid high-temperature storage .
Advanced: How does this compound interact with biological targets?
Methodological Answer:
Mechanistic studies involve:
- Radioligand Binding Assays: Screen for affinity toward serotonin/dopamine receptors (e.g., 5-HT₂A, D₂) using [³H]spiperone competition .
- Molecular Docking: Compare binding poses with known ligands (e.g., risperidone) using AutoDock Vina .
- Functional Assays: Measure cAMP modulation in HEK-293 cells transfected with GPCRs .
Q. Table 2: Example Binding Data
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₂A | 120 ± 15 | Radioligand | |
| D₂ | 450 ± 30 | Functional cAMP |
Advanced: How can stability studies address discrepancies in reported degradation profiles?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C/75% RH), UV light, and acidic/alkaline conditions. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the ether bond) .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions (e.g., t₉₀ at 25°C = 18 months) .
Advanced: What computational approaches validate structure-activity relationships (SAR)?
Methodological Answer:
- QSAR Models: Train models with descriptors like ClogP, polar surface area, and H-bond acceptors to predict bioactivity .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
Advanced: How should researchers resolve contradictions in spectral data interpretation?
Methodological Answer:
- Cross-Validation: Compare NMR assignments with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G**) .
- 2D NMR: Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperidine CH₂ from aromatic protons) .
Advanced: What mechanistic insights guide reaction pathway elucidation?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
